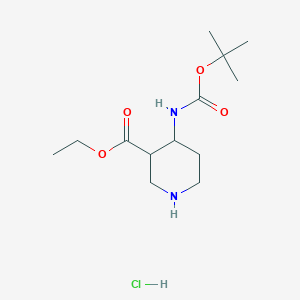

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride, commonly known as Boc-piperidine, is a chemical compound that has been gaining attention in the scientific community due to its diverse range of applications in various fields of research and industry. It has a molecular weight of 308.81 .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, related compounds have been used in various chemical reactions. For instance, 1-Boc-piperidine-4-carboxaldehyde has been used as a reactant for the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications

- GABAA Receptor Agonists : Researchers explore this compound as a building block for designing GABAA receptor agonists, which play a crucial role in modulating inhibitory neurotransmission in the central nervous system .

- TACE (Tumor Necrosis Factor-α Converting Enzyme) Inhibitors : Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride serves as a potential scaffold for developing selective TACE inhibitors. These inhibitors are investigated for their anti-inflammatory and anti-cancer properties .

- PROTAC Development : The compound acts as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are designed to selectively degrade specific proteins within cells, offering a novel approach for therapeutic intervention .

- α-Arylation of Esters : Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride is used as a substrate in palladium-catalyzed α-arylation reactions. These reactions lead to the synthesis of 4-pyridylpiperidinyl esters, which find applications in organic synthesis .

- Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride shares structural similarities with certain alkaloids from the iboga plant. Researchers explore its potential as a precursor for synthesizing novel derivatives with potential pharmacological activities .

Medicinal Chemistry and Drug Development

Chemical Biology and Targeted Protein Degradation

Organic Synthesis and Palladium-Catalyzed Reactions

Iboga-Alkaloid Family Derivatives

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQYCBTHPBLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)

![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)

![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)

![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)

![2-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2623195.png)